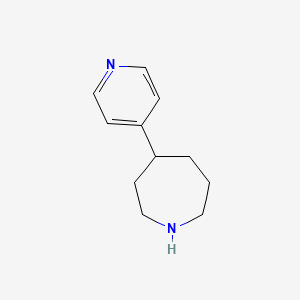

4-(Pyridin-4-yl)azepane

描述

Historical Context and Significance of Azepane and Pyridine (B92270) Scaffolds

The foundational components of 4-(pyridin-4-yl)azepane, the azepane and pyridine rings, each possess a rich history and established significance in chemistry.

The azepane ring, a saturated seven-membered heterocycle containing one nitrogen atom, is also a key structural motif in a variety of natural products and synthetic bioactive molecules. nih.gov One of the most cited natural products containing an azepane core is balanol, a fungal metabolite known for its protein kinase inhibitory activity. nih.gov The synthesis of seven-membered rings like azepane has historically been challenging due to unfavorable ring strain and cyclization kinetics. nih.gov However, numerous synthetic methodologies have been developed over the years, including ring-expansion strategies, intramolecular cyclizations, and catalytic methods, making these scaffolds more accessible. beilstein-journals.orgacs.orgrsc.org Azepane derivatives have been investigated for a wide range of medicinal applications, including as anticancer, antidiabetic, and antiviral agents. nih.gov The flexible, non-planar conformation of the azepane ring allows it to present substituents in a variety of spatial orientations, which is advantageous for optimizing interactions with biological targets.

Relevance of the this compound Motif in Heterocyclic Chemistry

The direct linkage of an azepane ring to a pyridine ring at the 4-position creates the this compound motif, a structure of significant interest in heterocyclic chemistry and drug design. This combination brings together the conformational flexibility of the azepane ring with the electronic and hydrogen-bonding properties of the pyridine ring. nih.govnih.gov

The azepane moiety provides a three-dimensional character that is often sought after in modern drug discovery to improve properties such as solubility and to explore new chemical space. The linkage at the 4-position of the azepane ring allows for the attachment of other functional groups, enabling the synthesis of a diverse library of compounds for biological screening.

Several complex molecules incorporating the this compound core have been synthesized and studied for their potential therapeutic applications. For instance, derivatives have been investigated as protein kinase B (PKB) inhibitors, which are important targets in cancer therapy. acs.org In one study, a complex derivative, (4R)-4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoic acid (3R)-3-[(pyridine-4-carbonyl)amino]-azepan-4-yl ester, was identified as a potent PKB inhibitor. nih.gov Another example is the compound 6-(1-(azepan-4-yl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-2,4-dihydroindeno[1,2-c]pyrazole, which highlights how the this compound unit can be incorporated into larger, more complex heterocyclic systems for medicinal chemistry research. ontosight.ai

Below is a data table with some of the basic chemical properties of this compound and its dihydrochloride (B599025) salt.

| Property | This compound | This compound dihydrochloride |

| CAS Number | 1547037-93-3 bldpharm.com | 2094713-86-5 chemsrc.com |

| Molecular Formula | C₁₁H₁₆N₂ | C₁₁H₁₈Cl₂N₂ |

| Molecular Weight | 176.26 g/mol bldpharm.com | 251.18 g/mol |

Current Research Trajectories for Azepane-Pyridine Systems

Current research involving azepane-pyridine systems is largely driven by the pursuit of novel therapeutic agents with improved efficacy and pharmacological profiles. The strategic combination of these two scaffolds continues to be a fruitful area of investigation in medicinal chemistry.

One major research trajectory is the design and synthesis of novel azepane-pyridine derivatives as inhibitors of specific biological targets, particularly protein kinases. acs.org For example, structure-based optimization of azepane derivatives containing a pyridine moiety has led to the discovery of potent and plasma-stable inhibitors of protein kinase B (PKB-α). nih.govacs.org These efforts often involve the synthesis of libraries of related compounds to establish structure-activity relationships (SAR), which guide the design of more potent and selective inhibitors.

Another area of focus is the development of new synthetic methodologies to access these complex scaffolds more efficiently. This includes the use of transition metal catalysis, such as gold or palladium-catalyzed reactions, to construct the azepine ring system. beilstein-journals.orgbohrium.com Researchers are also exploring multicomponent reactions and cascade cyclizations to build molecular complexity in a more step-economical fashion. bohrium.com For example, a gold-catalyzed intramolecular hydroamination has been used to construct azepine frameworks. beilstein-journals.org

Furthermore, azepane-pyridine motifs are being incorporated into compounds targeting the central nervous system (CNS). The ability of the pyridine ring to modulate physicochemical properties can be leveraged to enhance brain penetration of potential drug candidates. Research into fused azepane systems, such as pyrido[3,4-d]azepines, has yielded potent and selective 5-HT2C receptor agonists, which have potential applications in treating psychiatric disorders.

The exploration of the conformational landscape of azepane-pyridine systems is another important aspect of current research. Understanding how the flexible azepane ring orients the pyridine moiety and other substituents in three-dimensional space is crucial for rational drug design and for predicting how these molecules will interact with their biological targets.

Structure

3D Structure

属性

IUPAC Name |

4-pyridin-4-ylazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-10(3-7-12-6-1)11-4-8-13-9-5-11/h4-5,8-10,12H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECVVBOWVKCCFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCNC1)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 4 Pyridin 4 Yl Azepane and Analogues

Strategies for Azepane Ring Construction

The seven-membered azepane ring presents unique synthetic challenges compared to its five- and six-membered counterparts. researchgate.net However, a variety of robust methods have been developed for its construction, broadly categorized into cyclization reactions, ring expansion methodologies, and multicomponent reactions. thieme-connect.com

Cyclization Reactions in Azepane Synthesis

Intramolecular cyclization of linear precursors is a fundamental and widely employed strategy for the synthesis of the azepane skeleton. These reactions involve the formation of a carbon-nitrogen bond to close the seven-membered ring.

One common approach is the reductive amination of ω-amino ketones or aldehydes. This method involves the intramolecular reaction of an amine with a ketone or aldehyde functional group within the same molecule, followed by reduction of the resulting cyclic imine or enamine to the saturated azepane ring. Iron complexes have been utilized to catalyze the reductive amination of carbonyl derivatives with ω-amino fatty acids through hydrosilylation. researchgate.net

Another powerful cyclization technique is ring-closing metathesis (RCM), which has become a prominent method for constructing various ring systems, including azepanes. nih.gov This reaction typically involves an olefin metathesis catalyst, such as a ruthenium-based complex, to cyclize a diene-containing amine precursor.

Furthermore, silyl-aza-Prins cyclization has emerged as a potent method for synthesizing seven-membered nitrogen heterocycles. This process can yield trans-azepanes with high diastereoselectivity. nih.gov For instance, the reaction of 1-amino-3-triphenylsilyl-4-pentene with an aldehyde, catalyzed by iron(III) salts under mild conditions, efficiently produces substituted tetrahydroazepines. cancer.gov

Aza-Prins cyclization, in general, is a powerful tool for forming C-N and C-C bonds in a single step. cancer.gov The choice of catalyst can be crucial; for example, InCl₃ has been shown to selectively produce azepanes in certain silyl-aza-Prins cyclizations. nih.gov

The following table summarizes key cyclization strategies for azepane synthesis:

| Cyclization Method | Key Reactants/Catalysts | Description | Reference(s) |

| Intramolecular Reductive Amination | ω-amino ketones/aldehydes, reducing agents (e.g., NaBH₃CN), Iron complexes | Formation of a cyclic imine followed by reduction. | researchgate.net |

| Ring-Closing Metathesis (RCM) | Diene-containing amines, Ruthenium catalysts (e.g., Grubbs' catalyst) | Olefin metathesis to form the seven-membered ring. | nih.gov |

| Silyl-aza-Prins Cyclization | Allylsilyl amines, Aldehydes, Lewis acids (e.g., FeCl₃, InCl₃) | Diastereoselective formation of substituted azepanes. | nih.govcancer.gov |

| Enamide Cyclization | Enamide-alkyne precursors, Gold catalysts | Cycloisomerization to form polycyclic systems containing an azepane ring. | chemrxiv.org |

Ring Expansion Methodologies for Azepane Formation

Ring expansion reactions offer an alternative and often elegant route to azepanes, starting from more readily available smaller ring systems like pyrrolidines or piperidines. These methods can provide access to complex substitution patterns that may be difficult to achieve through direct cyclization.

A well-established ring expansion technique is the Beckmann rearrangement of cyclic oximes. For instance, the oxime of a substituted cyclohexanone (B45756) can be rearranged under acidic conditions to yield a caprolactam, which can then be reduced to the corresponding azepane. This strategy has been utilized in the synthesis of various azepane-containing compounds.

Another notable method involves the ring expansion of vinylaziridines. A chemistry-online.comchemistry-online.com-sigmatropic rearrangement of a vinylaziridine can afford a seven-membered azepine skeleton in a stereoselective manner. nih.gov This strain-release-driven reaction is kinetically favored and provides a powerful tool for constructing these larger rings. nih.gov

Furthermore, the dearomative ring expansion of nitroarenes has been developed as a novel strategy for synthesizing polysubstituted azepanes. researchgate.net This photochemical process, mediated by blue light, converts a six-membered nitroarene into a seven-membered 3H-azepine intermediate, which can then be hydrogenated to the saturated azepane. researchgate.net

The table below highlights key ring expansion methodologies:

| Ring Expansion Method | Starting Material | Key Reagents/Conditions | Description | Reference(s) | | :--- | :--- | :--- | :--- | | Beckmann Rearrangement | Cyclic oximes (e.g., from cyclohexanones) | Acid catalysts (e.g., H₂SO₄, PPA) | Rearrangement of the oxime to a lactam, followed by reduction. | manchester.ac.uk | | Vinylaziridine Rearrangement | Vinylaziridines | Thermal or catalytic activation | chemistry-online.comchemistry-online.com-Sigmatropic rearrangement to form an azepine ring. | nih.gov | | Dearomative Ring Expansion | Nitroarenes | Blue light, P(Oi-Pr)₃, amine | Photochemical conversion to a 3H-azepine followed by hydrogenation. | researchgate.net | | Ring Expansion of Pyrrolidines | Trifluoromethyl pyrrolidines | Nucleophilic ring-opening of a bicyclic azetidinium intermediate | Regioselective synthesis of 4-substituted α-trifluoromethyl azepanes. | researchgate.net |

Multicomponent Reactions in Azepane Synthesis

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to generate complex products. These reactions are advantageous for building molecular diversity and have been applied to the synthesis of azepane derivatives.

One example is the Hantzsch-type reaction, which has been adapted for the one-pot synthesis of spiro-γ-lactams containing a fused azepine ring. sciendo.com Another approach involves a tandem amination/cyclization reaction of functionalized allenynes with amines, catalyzed by copper(I), to produce substituted azepines. nih.gov

Furthermore, a [5+2] cycloaddition strategy has been developed for the synthesis of azepan-4-ones. Current time information in Bangalore, IN. This can be achieved through a two-step process involving a gold-catalyzed annulation. Current time information in Bangalore, IN. Palladium-catalyzed [5 + 2] annulation of vinylcyclopropanes with α,β-unsaturated imines also provides a route to N-aryl azepanes. msu.edu

The following table outlines selected multicomponent reactions for azepane synthesis:

| Multicomponent Reaction | Key Components/Catalysts | Product Type | Reference(s) |

| Hantzsch-type Reaction | Glycine, other components | Spiro-γ-lactams with a fused azepine ring. | sciendo.com |

| Tandem Amination/Cyclization | Allenynes, Amines, Copper(I) catalyst | Substituted azepines. | nih.gov |

| [5+2] Annulation | Vinylcyclopropanes, α,β-unsaturated imines, Palladium catalyst | N-aryl azepanes. | msu.edu |

| Gold-catalyzed [5+2] Annulation | N-alkenyl-N-propargylamines, Gold catalyst | Azepan-4-ones. | Current time information in Bangalore, IN. |

Approaches to Pyridine (B92270) Ring Formation and Functionalization

The pyridine ring is a ubiquitous heterocycle in organic chemistry. Its synthesis and functionalization are well-established fields, with a vast array of methods available.

Classical and Modern Pyridine Synthesis Routes

Classical methods for pyridine synthesis often rely on condensation reactions. The Hantzsch pyridine synthesis, a multicomponent reaction involving the condensation of two equivalents of a β-ketoester with an aldehyde and ammonia (B1221849), is a prime example. uni-muenchen.dewikipedia.org Another classical approach is the Chichibabin synthesis, which involves the condensation of aldehydes with ammonia to form the pyridine ring. researchgate.net

Modern synthetic routes often employ transition metal catalysis, offering greater efficiency and functional group tolerance. orgsyn.org For instance, [2+2+2] cycloaddition reactions of alkynes and nitriles, catalyzed by metals like cobalt or rhodium, provide a powerful means to construct substituted pyridines. orgsyn.org

The table below summarizes some key pyridine synthesis routes:

| Synthesis Route | Key Reactants/Catalysts | Description | Reference(s) |

| Hantzsch Pyridine Synthesis | β-ketoesters, Aldehyde, Ammonia | Multicomponent condensation to form a dihydropyridine, followed by oxidation. | uni-muenchen.dewikipedia.org |

| Chichibabin Pyridine Synthesis | Aldehydes, Ammonia | Condensation reaction to form the pyridine ring. | researchgate.net |

| [2+2+2] Cycloaddition | Alkynes, Nitriles, Transition metal catalysts (Co, Rh) | Cycloaddition to form the aromatic pyridine ring. | orgsyn.org |

| From Acyclic Precursors | 1,5-Dicarbonyl compounds, Ammonia or hydroxylamine | Condensation followed by oxidation or dehydration. | uni-muenchen.de |

Selective Functionalization of Pyridine Rings

Direct functionalization of a pre-existing pyridine ring is often more efficient than constructing a substituted ring from acyclic precursors. chemistry-online.comnih.gov However, the electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom present challenges for selective C-H functionalization. chemistry-online.comnih.gov

Nucleophilic Aromatic Substitution (SNAr): Halopyridines, particularly at the 2- and 4-positions, are susceptible to nucleophilic substitution. thieme-connect.comsciendo.comnih.gov This reactivity allows for the introduction of various functional groups, including amines. The reaction of a 4-halopyridine with an amine, such as azepane, can be a direct route to form the desired C-N bond. The reactivity order for halopyridines in SNAr reactions is generally 4 > 2 > 3. sciendo.com

Palladium-Catalyzed Cross-Coupling Reactions: The Buchwald-Hartwig amination has become a cornerstone of C-N bond formation, allowing for the coupling of aryl halides (including halopyridines) with a wide range of amines under palladium catalysis. This reaction is highly versatile and tolerant of many functional groups, making it a powerful tool for synthesizing N-aryl heterocycles. uni-muenchen.de The use of specific ligands, such as AshPhos, can facilitate challenging aminations of heteroaryl halides with cyclic secondary amines.

Direct C-H Functionalization: In recent years, significant progress has been made in the direct C-H functionalization of pyridines, which avoids the need for pre-functionalized starting materials. chemistry-online.comnih.gov These methods often employ transition metal catalysts to achieve regioselective alkylation, arylation, or other transformations. While functionalization at the C2 and C4 positions is more common due to the electronic nature of the pyridine ring, methods for meta-C-H functionalization are also being developed.

The following table provides an overview of key pyridine functionalization methods:

| Functionalization Method | Substrate | Reagents/Catalysts | Description | Reference(s) | | :--- | :--- | :--- | :--- | | Nucleophilic Aromatic Substitution (SNAr) | Halopyridines (especially 2- and 4-halo) | Nucleophiles (e.g., amines) | Displacement of the halide by a nucleophile. | thieme-connect.comsciendo.comnih.gov | | Buchwald-Hartwig Amination | Halopyridines, Aryl triflates | Amines, Palladium catalyst, Ligands (e.g., phosphines) | Palladium-catalyzed cross-coupling to form a C-N bond. | | | Direct C-H Functionalization | Pyridine | Transition metal catalysts | Direct activation and functionalization of a C-H bond. | chemistry-online.comnih.gov | | Rearrangement of 4-amino-3-halopyridines | 4-amino-3-halopyridines | Acyl chlorides, Triethylamine | Intramolecular nucleophilic aromatic substitution leading to rearranged products. | nih.gov |

Synthetic Strategies for Bridging Azepane and Pyridine Moieties

The construction of the azepane-pyridine scaffold is a significant challenge in synthetic organic chemistry. The seven-membered azepane ring is entropically less favored than five- or six-membered rings, requiring carefully designed synthetic strategies. rsc.org Key methods involve forming the azepane ring and then linking it to the pyridine moiety, or constructing the linked system in a concerted fashion.

Carbon-Nitrogen Bond Formation in Azepane-Pyridine Linkages

The formation of the crucial carbon-nitrogen (C-N) bond that either forms the azepane ring or links it to the pyridine is a central theme in the synthesis of these compounds. Various methods have been developed to achieve this transformation efficiently.

One prominent strategy involves the intramolecular cyclization where the C-N bond formation completes the azepane ring. Catalytic hydroamination, using early transition metals like titanium, has been shown to be effective for creating seven-membered rings like azepane. ubc.ca This method provides an atom-economical pathway to form the C-N bond. ubc.ca Another powerful approach is the copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines, which yields functionalized azepine derivatives. nih.gov This reaction proceeds by first forming a C-N bond through amination, followed by an intramolecular cyclization to construct the seven-membered ring. nih.gov

Reductive amination is another key technique used for the final cyclization step to form the azepane ring. nih.govunifi.it This method is particularly useful in the synthesis of complex, polyhydroxylated azepanes where a precursor with an amine and an aldehyde or ketone functionality is cyclized under reductive conditions. nih.govunifi.it Furthermore, modern methods have explored the dearomative ring expansion of nitroarenes. In this strategy, a nitroarene is converted into a singlet nitrene, which transforms the six-membered benzene (B151609) ring into a seven-membered azepine system, directly forming the key heterocyclic core. manchester.ac.uk The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, represents a versatile method for forming C-N bonds and can be applied to link pre-formed azepane and pyridine fragments, although it's more commonly discussed for pyridine ring functionalization. researchgate.net

A summary of selected C-N bond formation strategies is presented below.

| Method | Catalyst/Reagent | Key Transformation | Reference |

| Intramolecular Hydroamination | Titanium complexes | Alkene hydrofunctionalization to form C-N bond and azepane ring. | ubc.ca |

| Tandem Amination/Cyclization | Cu(I) complexes | Reaction of allenynes with amines to form CF₃-containing azepines. | nih.gov |

| Tethered Aminohydroxylation | Osmium catalyst | Formation of a new C-N bond with regio- and stereocontrol. | nih.govunifi.it |

| Dearomative Ring Expansion | Blue light, P(Oi-Pr)₃ | Conversion of nitroarenes to azepanes via nitrene intermediates. | manchester.ac.uk |

| Reductive Amination | Reducing agents | Intramolecular cyclization of amino-aldehydes/ketones. | nih.govunifi.it |

Stereoselective Synthesis of Chiral Azepane-Pyridine Compounds

The synthesis of specific stereoisomers of chiral azepane-pyridine compounds is critical, as biological activity is often dependent on the precise three-dimensional arrangement of atoms. Several stereoselective strategies have been developed to control the configuration of stereocenters on the azepane ring.

One successful approach involves an osmium-catalyzed tethered aminohydroxylation reaction. nih.govunifi.it This method allows for the creation of the C-N bond with complete regio- and stereocontrol, leading to the synthesis of heavily hydroxylated azepane iminosugars. nih.govunifi.it The stereochemistry is guided by a tether, ensuring the reaction occurs on a specific face of the molecule.

Asymmetric catalysis is another cornerstone of stereoselective synthesis. Rhodium-catalyzed asymmetric reductive Heck reactions have been employed to create enantioenriched piperidines from pyridines, and similar principles can be extended to azepane systems. snnu.edu.cn The use of chiral ligands on the metal catalyst directs the reaction to favor the formation of one enantiomer over the other. snnu.edu.cn For instance, novel chiral 4-dimethylaminopyridine (B28879) (DMAP) derivatives have been developed as highly active organocatalysts for enantioselective acylating reactions, which can be applied to the kinetic resolution of chiral azepane precursors. tcichemicals.com

The use of chiral auxiliaries or starting materials from the chiral pool, such as D-mannose, is also a common strategy. nih.govunifi.it In this approach, the inherent chirality of the starting material is transferred through the synthetic sequence to the final azepane product. For example, the synthesis of novel azepane derivatives as protein kinase B (PKB) inhibitors starts from chiral precursors to yield specific diastereomers like N-[(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl]-isonicotinamide. nih.gov

Optimization of Reaction Conditions and Catalyst Systems

The efficiency, selectivity, and yield of synthetic routes to 4-(pyridin-4-yl)azepane and its analogues are highly dependent on the reaction conditions and the choice of catalyst. Extensive research has been dedicated to optimizing these parameters.

Catalytic Approaches to Azepane-Pyridine Synthesis

A wide array of catalysts has been explored for the synthesis of azepane and pyridine-containing structures. Transition metal catalysts are particularly prominent.

Rhodium, Palladium, and Cobalt: These metals are frequently used for catalytic cyclizations to form the azepine ring. ucj.org.ua Rhodium catalysts, in particular, are effective in carbene-initiated annulation reactions to build azepane derivatives. acs.org

Titanium: Titanium-based catalysts have been identified for their ability to mediate intramolecular hydroamination, a key step in forming the azepane ring from aminoalkene precursors. ubc.ca

Copper: Copper(I) catalysts, such as Cu(MeCN)₄PF₆, have proven effective in tandem amination/cyclization reactions to produce functionalized azepines. nih.gov

Gold: Gold-catalyzed cycloisomerization of homopropargylic anilines provides a route to tetrahydrobenz[b]azepin-4-ones. rsc.org

Organocatalysts: In addition to metal-based systems, organocatalysts like 4-dimethylaminopyridine (DMAP) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been used to catalyze cascade reactions for the synthesis of complex bicyclic azepine systems. rsc.org

The choice of catalyst can be crucial for controlling the reaction pathway. In some cascade reactions, different catalysts can lead to completely different structural scaffolds from the same starting materials. rsc.org

Solvent and Temperature Effects on Reaction Outcomes

The selection of solvent and the control of temperature are critical parameters that can significantly influence the yield, reaction time, and even the product distribution of a reaction.

In a photochemical rearrangement to form azepin-4-ones, the choice of solvent was found to be crucial. While methanol (B129727) (MeOH) and acetonitrile (B52724) (MeCN) gave lower yields (40% and 22%, respectively), the use of tetrahydrofuran (B95107) (THF) improved the yield to 48%, which was further increased to 75% by extending the reaction time. nih.gov

| Entry | Solvent | Concentration (M) | Time (h) | Yield (%) |

| 1 | MeOH | 0.2 | 24 | 40 |

| 2 | MeCN | 0.2 | 24 | 22 |

| 3 | THF | 0.2 | 24 | 48 |

| 4 | THF | 0.2 | 48 | 75 |

| 5 | THF | 0.5 | 48 | 67 |

| (Data adapted from a study on photochemical azepin-4-one synthesis) nih.gov |

Similarly, in the optimization of a Cu(I)-catalyzed tandem amination/cyclization, both solvent and temperature were key variables. The reaction was tested in various solvents including THF, toluene (B28343), 1,2-dichloroethane (B1671644) (DCE), and 1,4-dioxane (B91453). nih.gov The optimal conditions were found to be 1,4-dioxane at 70 °C, which provided the desired azepine derivative in good yield. nih.gov

Temperature can also be a deciding factor in product formation. In the cascade synthesis of bicyclic benz[b]azepin-4-ones, reactions were optimized at various temperatures, with 60 °C in toluene often providing the best results with the catalyst DABCO. rsc.org Interestingly, switching the solvent to methanol in this system led to the formation of a different product, a dihydrocarbazole, highlighting the profound impact of reaction conditions. rsc.org In some cases, solvent-free conditions at elevated temperatures (e.g., 85 °C) have been shown to be highly effective, leading to high yields and reduced reaction times. researchgate.net

Structural Elucidation and Conformational Analysis of 4 Pyridin 4 Yl Azepane Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of novel chemical entities. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and vibrational spectroscopy (Infrared and Raman) allows for a comprehensive characterization, from atomic connectivity to functional group identification and molecular weight determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. Through one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, the precise connectivity of atoms in 4-(Pyridin-4-yl)azepane can be established. researchgate.netresearchgate.net

The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyridine (B92270) ring in the aromatic region (typically δ 7.0-8.6 ppm) and the azepane ring protons in the aliphatic region (typically δ 1.5-3.5 ppm). The protons on the pyridine ring ortho to the nitrogen atom (H-2' and H-6') are expected to be the most downfield, while the protons meta to the nitrogen (H-3' and H-5') would appear slightly upfield.

The ¹³C NMR spectrum provides information on the carbon framework. The pyridine carbons would resonate at lower field (δ 120-155 ppm) due to their sp² hybridization and aromaticity, while the sp³ hybridized carbons of the azepane ring would appear at higher field (δ 25-60 ppm). nih.govmdpi.com

Beyond simple structural assignment, NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are critical for conformational analysis, revealing through-space proximities between protons. This is particularly important for defining the orientation of the pyridine ring relative to the azepane ring and for studying the dynamic equilibrium between different ring conformations (e.g., chair and twist-boat) of the flexible azepane moiety. mq.edu.aursc.orgipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Azepane N-H | 1.5 - 3.0 (broad) | - |

| Azepane C2/C7-H | 2.8 - 3.2 | 45 - 50 |

| Azepane C3/C5-H | 1.6 - 2.0 | 28 - 35 |

| Azepane C4-H | 2.5 - 3.0 | 35 - 45 |

| Azepane C6-H | 1.5 - 1.9 | 25 - 30 |

| Pyridine C2'/C6'-H | 8.4 - 8.6 | 149 - 151 |

| Pyridine C3'/C5'-H | 7.2 - 7.4 | 120 - 125 |

| Pyridine C4' | - | 145 - 150 |

Note: Predicted values are based on typical ranges for substituted azepanes and pyridines and may vary depending on solvent and other experimental conditions.

Mass Spectrometry for Molecular Identification and Fragmentation Studies

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. chemguide.co.uk For this compound (molecular formula C₁₁H₁₆N₂), the expected exact mass is 176.1313 g/mol . Using soft ionization techniques like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ would be observed at m/z 177.1392.

Electron Impact (EI) or Collision-Induced Dissociation (CID) of the molecular ion induces fragmentation, which provides valuable structural information. The fragmentation of N-heterocyclic compounds is often dictated by the stability of the resulting fragments. libretexts.org A primary fragmentation pathway for this compound would likely involve α-cleavage adjacent to the azepane nitrogen, a common route for aliphatic amines. miamioh.edunih.gov Other significant fragmentation pathways could include:

Cleavage of the C4-C(Py) bond: This would result in the formation of a pyridinium (B92312) ion fragment and a neutral azepane radical, or a charged azepane fragment.

Ring opening of the azepane moiety: This can lead to a series of losses of small aliphatic fragments (e.g., ethylene, propylene). cas.cn

Retro-Diels-Alder reaction: Though less common for saturated rings, rearrangement followed by fragmentation can occur.

Analysis of these fragmentation patterns allows for the confirmation of the connectivity between the pyridine and azepane rings. researchgate.net

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Ion Formula | Description |

| 177.1392 | [C₁₁H₁₇N₂]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 148.1124 | [C₁₀H₁₄N]⁺ | Loss of NH₃ from azepane ring fragmentation |

| 121.0757 | [C₇H₉N₂]⁺ | Fragment from azepane ring opening (loss of C₃H₆) |

| 99.1070 | [C₆H₁₃N]⁺ | Azepane ring fragment |

| 79.0444 | [C₅H₅N+H]⁺ | Pyridine ring fragment |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. orientjchem.org For this compound, the spectra would be a superposition of the modes from the azepane and pyridine moieties.

Key expected vibrational modes include:

N-H Stretch: A moderate to weak band in the 3300-3500 cm⁻¹ region, characteristic of the secondary amine in the azepane ring. nih.gov

C-H Stretches: Aromatic C-H stretches from the pyridine ring appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the azepane ring are observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=N and C=C Stretches: These vibrations, characteristic of the pyridine ring, are expected in the 1400-1600 cm⁻¹ region. elixirpublishers.comnih.gov The C=N stretch is a particularly strong indicator of the heterocyclic aromatic system.

C-H Bending: In-plane and out-of-plane bending modes for the aromatic C-H bonds provide information about the substitution pattern on the pyridine ring and are typically found between 700-900 cm⁻¹. rsc.orgnu.edu.kz

C-N Stretch: The aliphatic C-N stretching vibration of the azepane ring is typically found in the 1000-1250 cm⁻¹ range.

Raman spectroscopy complements IR by providing strong signals for the symmetric vibrations of the aromatic ring, which are often weak in the IR spectrum. nih.gov

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

| N-H Stretch | 3300 - 3500 | Azepane (Amine) |

| Aromatic C-H Stretch | 3010 - 3100 | Pyridine |

| Aliphatic C-H Stretch | 2850 - 2960 | Azepane |

| C=N / C=C Ring Stretches | 1400 - 1600 | Pyridine |

| Aliphatic C-H Bend (Scissoring) | 1450 - 1470 | Azepane |

| Aliphatic C-N Stretch | 1000 - 1250 | Azepane |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 | Pyridine |

X-ray Crystallography and Solid-State Structural Investigations

While NMR provides detailed information about the structure in solution, X-ray crystallography offers an unambiguous and high-resolution picture of the molecule in the solid state. This technique is the gold standard for determining precise bond lengths, bond angles, and the definitive conformation of a molecule as it exists in a crystal lattice. mdpi.com

Crystal Structure Determination of Azepane-Pyridine Scaffolds

The determination of the crystal structure of a this compound derivative begins with the growth of a high-quality single crystal. Once obtained, the crystal is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a three-dimensional electron density map of the molecule. This map is then interpreted to determine the positions of all non-hydrogen atoms. redalyc.orgresearchgate.net

For azepane-pyridine scaffolds, crystallography can definitively confirm the connectivity and provide precise geometric parameters. The analysis reveals the crystal system (e.g., monoclinic, orthorhombic) and the arrangement of molecules within the unit cell. mdpi.com Furthermore, it elucidates the nature of intermolecular interactions, such as hydrogen bonds involving the azepane N-H group and the pyridine nitrogen, or π-π stacking between pyridine rings of adjacent molecules, which dictate the crystal packing. nih.govmdpi.comnih.gov

Conformational Preferences in the Crystalline State

The flexible seven-membered azepane ring can adopt several low-energy conformations, such as the chair, boat, and twist-boat forms. lifechemicals.com X-ray crystallography freezes the molecule in a single conformation, providing a snapshot of its preferred solid-state geometry. The analysis of torsional or dihedral angles within the azepane ring allows for the precise classification of its conformation.

Table 4: Representative Geometric Parameters Expected from X-ray Crystallography

| Parameter | Description | Expected Value |

| Bond Lengths (Å) | ||

| C-N (Azepane) | Average length of single bonds within the azepane ring | 1.46 - 1.49 Å |

| C-C (Azepane) | Average length of single bonds within the azepane ring | 1.52 - 1.55 Å |

| C=N (Pyridine) | Aromatic bond in the pyridine ring | 1.33 - 1.35 Å |

| C=C (Pyridine) | Aromatic bond in the pyridine ring | 1.38 - 1.40 Å |

| C4-C4' (Azepane-Pyridine) | The single bond connecting the two rings | 1.50 - 1.53 Å |

| **Bond Angles (°) ** | ||

| C-N-C (Azepane) | Angle around the nitrogen atom in the azepane ring | 110 - 115° |

| C-C-C (Azepane) | Angles within the saturated azepane ring | 112 - 118° |

| C-C-N (Pyridine) | Angle within the aromatic pyridine ring | 122 - 125° |

| Dihedral Angles (°) | ||

| Azepane Ring Torsions | Defines the specific chair/boat/twist conformation | Varies significantly |

| C3-C4-C4'-C3' | Defines the twist of the pyridine ring relative to the azepane attachment point | Varies (e.g., 30-60°) |

Chirality and Stereoisomeric Considerations

Enantiomeric Resolution and Absolute Configuration Determination.

The separation of the racemic mixture of this compound into its individual enantiomers is a critical step for studying their distinct biological activities and conformational properties. Enantiomeric resolution of such amino-containing heterocyclic compounds can be achieved through various established methods. One common approach involves the use of chiral chromatography, employing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. High-performance liquid chromatography (HPLC) with polysaccharide-based chiral selectors is a powerful technique for achieving such separations. Another classical method is the formation of diastereomeric salts by reacting the racemic azepane derivative with a chiral resolving agent, such as a chiral acid. These diastereomeric salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the resolving agent can be removed to yield the pure enantiomers.

The determination of the absolute configuration of the separated enantiomers is unequivocally established using single-crystal X-ray crystallography. nih.gov This technique provides a detailed three-dimensional map of the atomic positions in the crystal lattice, allowing for the unambiguous assignment of the (R) or (S) configuration at the chiral center. nih.gov In the absence of suitable crystals for X-ray diffraction, spectroscopic methods such as Vibrational Circular Dichroism (VCD) can be employed. spark904.nl VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, and by comparing the experimental VCD spectrum with quantum chemical calculations, the absolute configuration can be determined. spark904.nl

Impact of Stereochemistry on Molecular Conformation.

The stereochemistry at the C-4 position of the azepane ring significantly influences the preferred conformation of the seven-membered ring and the orientation of the pyridinyl substituent. The azepane ring is flexible and can adopt several low-energy conformations, such as the chair, boat, and twist-chair forms. The presence of the bulky pyridinyl group at the 4-position will create specific steric interactions that favor certain conformations over others.

Computational and Theoretical Investigations of 4 Pyridin 4 Yl Azepane

Quantum Chemical Calculations and Molecular Orbital Theory

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. cuny.edu Methods like Density Functional Theory (DFT) provide insights into molecular geometry, electronic distribution, and orbital energies, which are crucial for predicting chemical behavior. nih.govderpharmachemica.com

The electronic character of 4-(Pyridin-4-yl)azepane is a hybrid of its two constituent rings. The pyridine (B92270) ring is an aromatic, electron-withdrawing system, while the azepane ring, a saturated secondary amine, is an electron-donating, aliphatic system. This electronic dichotomy governs the molecule's reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting reactivity. scirp.org For this compound, the HOMO is expected to be localized primarily on the electron-rich azepane ring, specifically the nitrogen atom's lone pair. Conversely, the LUMO is anticipated to be distributed across the electron-deficient pyridine ring. derpharmachemica.com The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. scirp.org

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution. It is predicted that the region around the pyridine nitrogen would show a negative electrostatic potential (red/yellow), indicating a site for electrophilic attack. The area around the azepane nitrogen and its associated hydrogen atom would exhibit a positive potential (blue), marking it as a site for nucleophilic interaction and hydrogen bond donation.

Reactivity Descriptors: Quantum chemical calculations can yield various descriptors to quantify reactivity. nih.gov Based on a DFT analysis of the parent azepane molecule, key electronic properties can be inferred.

Table 1: Predicted Global Reactivity Descriptors for Azepane (Illustrative) Data derived from studies on the parent azepane ring and used here to illustrate the type of metrics obtained from quantum chemical calculations.

| Descriptor | Predicted Value (Illustrative) | Significance |

| HOMO Energy | ~ -6.0 eV | Indicates electron-donating ability |

| LUMO Energy | ~ 1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 7.5 eV | Relates to chemical stability and reactivity |

| Chemical Hardness (η) | ~ 3.75 eV | Measures resistance to change in electron distribution derpharmachemica.com |

| Electronegativity (χ) | ~ 2.25 eV | Measures the power to attract electrons derpharmachemica.com |

The seven-membered azepane ring is highly flexible and can adopt multiple conformations. High-level quantum mechanics calculations on the parent azepane ring have shown that it prefers a chair conformation as its most stable energetic minimum. nih.gov Other low-energy conformers include the twist-chair and twist-boat forms.

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques, including docking and dynamics simulations, are essential for understanding how a molecule like this compound might interact with biological targets and behave in a dynamic physiological environment.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity. ajol.info The pyridine and azepane moieties are common in pharmacologically active compounds, suggesting this compound could interact with various protein targets. researchgate.net Docking studies on other pyridine-containing compounds have identified potential interactions with targets like kinases, G-protein coupled receptors, and enzymes involved in various diseases. nih.govmdpi.comtandfonline.com

Potential Protein Targets and Interactions:

Kinases: The pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction in many kinase inhibitor binding pockets.

GPCRs (e.g., Histamine or Sigma Receptors): The protonated azepane nitrogen can form crucial ionic interactions with acidic residues (e.g., Aspartic acid) in the binding sites of aminergic GPCRs. acs.org

Enzymes (e.g., Aromatase): Pyridine-substituted derivatives have been investigated as potential enzyme inhibitors, where the aromatic ring can form π-π stacking or hydrophobic interactions within the active site. nih.gov

A typical docking simulation would place this compound into the binding site of a target protein and score the resulting poses based on factors like intermolecular forces (hydrogen bonds, hydrophobic interactions, ionic bonds) and conformational strain. biointerfaceresearch.com

Table 2: Illustrative Molecular Docking Results for a Pyridine Derivative against a Kinase Target This table presents hypothetical data to demonstrate the output of a typical molecular docking study.

| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| EGFR Kinase (e.g., 2RD0) | -8.5 | Met793 | Hydrogen Bond (with Pyridine-N) |

| Leu718, Val726 | Hydrophobic (Alkyl-π) | ||

| Asp855 | Ionic Bond (with Azepane-N+) |

While docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a view of the dynamic behavior of the ligand-protein complex over time in a simulated aqueous environment. mdpi.com An MD simulation can assess the stability of the binding pose predicted by docking and the conformational stability of the ligand itself. nih.gov

For a complex of this compound with a target protein, an MD simulation would track the atomic movements over nanoseconds. Key metrics for analysis include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored. A stable RMSD value over time suggests that the complex has reached equilibrium and the binding pose is stable. mdpi.com

Root Mean Square Fluctuation (RMSF): This metric identifies which parts of the protein and ligand are more flexible or rigid.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in docking can be tracked throughout the simulation, confirming their importance for binding affinity.

MD simulations can also reveal the influence of water molecules in mediating ligand-protein interactions and confirm the stability of the ligand's own conformation upon binding. nih.gov

Structure-Activity Relationship (SAR) Studies via In Silico Methods

In silico Structure-Activity Relationship (SAR) studies aim to correlate a molecule's structural features with its biological activity. nih.gov For this compound, these studies would explore how modifications to its structure could enhance binding affinity or other desirable properties.

Key Structural Features for SAR Exploration:

Pyridine Ring Substitution: Adding electron-donating or electron-withdrawing groups at different positions on the pyridine ring could modulate its electronic properties and ability to form specific interactions. For example, adding a halogen could introduce a halogen bond interaction, while a methoxy (B1213986) group could act as a hydrogen bond acceptor.

Azepane Ring Substitution: The nitrogen atom of the azepane ring is a key site for modification. N-alkylation or N-acylation could alter the molecule's basicity, lipophilicity, and potential to act as a hydrogen bond donor.

Azepane Ring Isomers: Moving the pyridine substituent to other positions on the azepane ring (e.g., C2 or C3) would drastically change the molecule's 3D shape and vector presentation of key interacting groups, likely leading to different biological activities.

Scaffold Hopping: Replacing the azepane ring with a smaller (piperidine, pyrrolidine) or larger saturated ring could probe the optimal size and flexibility for fitting into a specific protein binding site. nih.gov

These hypothetical modifications would be modeled in silico, and their properties (e.g., docking score, electronic descriptors) would be calculated to build a quantitative structure-activity relationship (QSAR) model. Such a model could then predict the activity of new, unsynthesized analogs, guiding further drug discovery efforts. nih.gov

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This approach is particularly valuable when the three-dimensional structure of the biological target is unknown. For a molecule like this compound, a pharmacophore model would be constructed by identifying key interaction points based on its structure and the known requirements of a given target.

The process involves analyzing a set of active molecules to identify common chemical features responsible for their biological activity. For pyridine and pyrimidine (B1678525) analogs, these features often include hydrogen bond acceptors, hydrophobicity, and optimal steric properties, which are considered crucial for receptor binding nih.gov. In the case of this compound, the key pharmacophoric features would likely be:

Aromatic Ring (AR): The pyridine ring serves as a key aromatic feature, capable of engaging in π-π stacking or other hydrophobic interactions.

Hydrogen Bond Acceptor (HBA): The nitrogen atom in the pyridine ring is a strong hydrogen bond acceptor.

Hydrophobic/Aliphatic Feature (HY): The saturated seven-membered azepane ring provides a flexible, hydrophobic scaffold.

Positive Ionizable (PI): The azepane nitrogen can be protonated at physiological pH, allowing for potential ionic interactions.

These features would be mapped in 3D space to create a hypothesis. This model then serves as a 3D query to screen large compound libraries for novel molecules that match the pharmacophoric requirements, potentially possessing similar or improved biological activity rsc.org. Ligand-based design strategies would further involve modifying the this compound scaffold, for instance, by adding substituents to the pyridine or azepane rings to enhance interactions with secondary binding sites identified in the pharmacophore model nih.govnih.gov.

| Pharmacophoric Feature | Structural Origin in this compound | Potential Interaction Type | Typical Distance/Constraint (Å) |

|---|---|---|---|

| Aromatic Ring (AR) | Pyridine Ring | π-π Stacking, Hydrophobic | Radius: 1.5 |

| Hydrogen Bond Acceptor (HBA) | Pyridine Nitrogen | Hydrogen Bonding | Positioned at N atom |

| Hydrophobic (HY) | Azepane Ring | van der Waals, Hydrophobic | Centered on azepane scaffold |

| Positive Ionizable (PI) | Azepane Nitrogen | Ionic, Hydrogen Bonding | Positioned at N atom |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity tiu.edu.iq. For a series of analogs based on the this compound scaffold, a QSAR model would be developed to predict the activity of new, unsynthesized derivatives and to understand which physicochemical properties are critical for their function.

The process begins by calculating a wide range of molecular descriptors for each analog. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Related to the connectivity and branching of the molecule.

Electronic descriptors: Such as dipole moment and orbital energies (e.g., HOMO, LUMO), which describe the electron distribution.

Physicochemical descriptors: Including LogP (lipophilicity), molar refractivity (MR, a measure of volume and polarizability), and polar surface area (PSA).

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build an equation that links a selection of these descriptors to the observed biological activity (e.g., IC₅₀) nih.govbpasjournals.com. A robust QSAR model, validated internally and externally, can guide the design of more potent compounds by indicating whether, for example, increasing lipophilicity or adding an electron-withdrawing group is likely to improve activity imist.magoodreads.com. For pyridine derivatives, studies have shown that electrostatic, steric, and hydrophobic fields are often key determinants of their binding affinities bpasjournals.com.

| Molecular Descriptor | Description | Predicted Influence on Activity (Hypothetical) |

|---|---|---|

| cLogP | Calculated Logarithm of the Partition Coefficient (Lipophilicity) | Positive correlation within an optimal range |

| Molar Refractivity (MR) | Molar volume and polarizability | Positive correlation, indicating importance of steric bulk |

| Dipole Moment | Measure of net molecular polarity | Negative correlation might suggest non-polar interactions are key |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Positive correlation may indicate importance of electron-donating ability |

In Silico Prediction of Molecular Properties

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound before it is synthesized, saving significant time and resources in the drug discovery process researchgate.net. For this compound, various ADME parameters would be calculated based on its structure.

Key predicted properties include:

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are estimated. The presence of both a lipophilic azepane ring and a polar pyridine group suggests that this compound would likely have moderate to good absorption.

Distribution: Predictions for plasma protein binding (PPB) and blood-brain barrier (BBB) penetration are crucial. The ability to cross the BBB is often influenced by molecular weight, polarity, and the number of hydrogen bond donors/acceptors.

Metabolism: The compound would be screened against models for major drug-metabolizing enzymes, primarily the Cytochrome P450 family (see section 4.4.2).

Excretion: Properties related to clearance, such as predicted water solubility, are evaluated.

Many computational tools also assess "drug-likeness" by checking compliance with guidelines like Lipinski's Rule of Five mdpi.com. These rules provide a general indication of whether a compound has physicochemical properties that would make it a likely orally active drug in humans. Based on its structure, this compound is expected to comply with these rules.

| ADME Property | Predicted Value/Classification | Implication |

|---|---|---|

| Molecular Weight | 176.26 g/mol | Complies with Lipinski's Rule (<500) |

| LogP (Lipophilicity) | ~1.5 - 2.0 | Complies with Lipinski's Rule (<5), indicates good solubility/permeability balance |

| Hydrogen Bond Donors | 1 (Azepane N-H) | Complies with Lipinski's Rule (≤5) |

| Hydrogen Bond Acceptors | 2 (Pyridine N, Azepane N) | Complies with Lipinski's Rule (≤10) |

| Human Intestinal Absorption | High | Likely well-absorbed orally |

| BBB Permeability | Likely Permeable | Potential for CNS activity |

Theoretical Analysis of Metabolic Pathways (e.g., Cytochrome P450 Interactions)

Predicting how a drug candidate is metabolized is critical for avoiding issues like the formation of toxic metabolites or drug-drug interactions nih.gov. Computational methods are widely used to predict the interactions of a molecule with Cytochrome P450 (CYP) enzymes, which are responsible for the phase I metabolism of a vast number of drugs nih.govacs.org.

For this compound, in silico analysis would focus on two main areas:

Site of Metabolism (SoM) Prediction: These tools identify the atoms within the molecule most likely to undergo metabolic transformation semanticscholar.org. For this compound, likely metabolic hotspots include:

N-oxidation of the pyridine nitrogen.

Aromatic hydroxylation at positions on the pyridine ring.

Aliphatic hydroxylation at various carbon atoms on the azepane ring, particularly those adjacent to the nitrogen atom.

CYP Inhibition/Substrate Prediction: Models predict whether the compound is likely to be a substrate or an inhibitor of specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4). Pyridine-containing compounds are known to sometimes act as inhibitors of certain CYP enzymes, particularly CYP2D6, due to the basic nitrogen atom interacting with the enzyme's active site. Predicting such inhibition is vital for assessing the potential for drug-drug interactions nih.govacs.org.

| CYP Isoform | Predicted Interaction | Rationale/Comment |

|---|---|---|

| CYP1A2 | Potential Substrate | Metabolism via aromatic hydroxylation. |

| CYP2C9 | Low Probability of Inhibition | Typically metabolizes acidic drugs. |

| CYP2C19 | Potential Substrate/Weak Inhibitor | Metabolism via N-dealkylation or hydroxylation. |

| CYP2D6 | Potential Inhibitor | The basic pyridine nitrogen is a common feature of CYP2D6 inhibitors. |

| CYP3A4 | Potential Substrate | Broad substrate specificity; likely metabolizes the azepane ring. |

Pharmacological and Biological Research Avenues for Azepane Pyridine Scaffolds

Enzyme Inhibition Studies and Mechanistic Insights

The azepane-pyridine scaffold has served as a foundational structure for the design of various enzyme inhibitors. The nitrogen atom in the pyridine (B92270) ring and the conformational flexibility of the azepane ring allow for critical interactions within the active sites of numerous enzymes. nih.gov

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases like cancer. mdpi.com Consequently, they are significant targets for drug discovery. The pyridine scaffold is a common feature in many kinase inhibitors, where it often acts as a hinge-binder, forming hydrogen bonds with the kinase's backbone. mdpi.comresearchgate.net

Derivatives incorporating pyridine and related heterocyclic systems have shown potent inhibitory activity against several kinases:

Hematopoietic Progenitor Kinase 1 (HPK1): A series of pyridine-2-carboxamide analogues demonstrated strong HPK1 inhibitory activity. Compound 19 from this series showed excellent kinase selectivity and robust efficacy in murine colorectal cancer models when combined with an anti-PD-1 agent. nih.gov

c-Jun N-terminal Kinase (JNK): A series of 4-(pyrazol-3-yl)-pyridines were developed as potent JNK inhibitors, optimized from an earlier pyrimidine (B1678525) series. nih.gov

Receptor Interacting Protein 1 (RIP1) Kinase: Researchers discovered 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives as a novel class of RIP1 kinase inhibitors. Optimized compounds were highly potent, orally available, and capable of penetrating the brain. nih.gov

Rho-associated kinase (ROCK): N-ethyl-4-(pyridin-4-yl)benzamide-based compounds have been investigated as ROCK1 inhibitors, which are a promising therapeutic target for cardiovascular diseases. researchgate.net

| Compound Series | Target Kinase | Key Findings | Reference |

|---|---|---|---|

| Pyridine-2-carboxamides | HPK1 | Compound 19 showed >1022-fold selectivity vs LCK and in vivo efficacy in cancer models. | nih.gov |

| 4-(Pyrazol-3-yl)-pyridines | JNK | Optimization of a pyrimidine scaffold led to potent compounds with good in vivo profiles. | nih.gov |

| Pyrazolo[3,4-c]pyridines | RIP1 | Compound 22 was a potent, brain-penetrating inhibitor that suppressed necroptotic cell death. | nih.gov |

| N-ethyl-4-(pyridin-4-yl)benzamides | ROCK1 | Series investigated through molecular modeling as promising cardiovascular disease therapies. | researchgate.net |

Phosphodiesterases (PDEs) are enzymes that degrade cyclic nucleotides like cAMP and cGMP, playing a critical role in signal transduction. mdpi.com PDE inhibitors block this degradation, increasing intracellular cyclic nucleotide levels. wikipedia.org The PDE4 family, in particular, is a major target for inflammatory diseases. wikipedia.org

Pyridine-containing structures have been incorporated into selective PDE inhibitors. For instance, novel derivatives of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles were evaluated for their ability to inhibit PDE3A. nih.gov Docking studies suggested that these compounds interact with the PDE3A active site through hydrogen bonding. nih.gov Other research has focused on developing selective inhibitors for PDE4B, a subtype implicated in inflammatory conditions. nih.gov Roflumilast, a known PDE4 inhibitor, primarily targets PDE4B and PDE4D. mdpi.com The mechanism of PDE4 inhibition involves blocking the hydrolysis of cAMP to the inactive AMP, thereby increasing intracellular cAMP levels. wikipedia.org

| Inhibitor Class | Target PDE | Mechanism/Key Interaction | Reference |

|---|---|---|---|

| 4,6-Diaryl-2-oxo-1,2-dihydropyridines | PDE3A | In silico studies show interaction with His25 and Glu55 in the active site. | nih.gov |

| General PDE4 Inhibitors | PDE4 | Block the degradative action of PDE4 on cAMP, increasing its intracellular levels. | wikipedia.org |

| Roflumilast | PDE4B, PDE4D | Catechol-ether function interacts with hydrophobic pockets in the PDE4 active site. | mdpi.com |

The versatility of the azepane-pyridine scaffold extends to other enzyme targets. Target engagement, which confirms that a compound binds to its intended target within a cellular environment, is a critical step in drug development. nih.gov

Topoisomerase II: Dibenzo[b,f]azepine scaffolds, a related class of compounds, have been investigated as selective topoisomerase II inhibitors and DNA intercalators for their anticancer potential. nih.gov

Aminopeptidase N (APN): In one study, a derivative of bestatin, an APN inhibitor, was synthesized to improve its enzymatic inhibition. researchgate.net

General Enzyme Inhibition: The pyridine ring is a common motif in compounds designed for various enzyme inhibitory activities, including antitubercular and antimicrobial applications, highlighting the broad utility of this scaffold. nih.gov

Receptor Binding and Modulation Research

Azepane-pyridine structures are also prevalent in compounds designed to interact with G protein-coupled receptors (GPCRs) and other receptor types. Malfunctioning of these receptors is linked to numerous disorders, particularly those affecting the central nervous system. nih.gov

Serotonin (B10506) (5-HT) receptors are major drug targets for neuropsychiatric disorders like depression and anxiety. nih.govnih.gov The azepane scaffold, particularly when fused with other rings, has been instrumental in developing potent and selective serotonin receptor ligands.

Specifically, pyrimidoazepine analogs have been developed as potent ligands for the 5-HT2A and 5-HT2C receptors. nih.gov In one study, the compound 6p was identified as a highly potent 5-HT2A and 5-HT2C ligand, demonstrating efficacy in animal models of obesity. nih.gov Another study focused on developing heterocycle-fused azepines as selective 5-HT2C agonists for treating urinary incontinence. nih.gov This research led to the identification of a triazolopyrimido-azepine compound that was potent, selective, and metabolically stable. nih.gov The interaction between different serotonin receptor subtypes, such as the formation of 5-HT1A–5-HT2A isoreceptor complexes, is also an area of active research that can influence drug development. mdpi.com

| Compound Series | Target Receptor | In Vitro Potency (IC50/EC50) | Therapeutic Indication | Reference |

|---|---|---|---|---|

| Pyrimidoazepine analog (6p) | 5-HT2A | IC50 = 3.0 nM | Obesity | nih.gov |

| Pyrimidoazepine analog (6p) | 5-HT2C | IC50 = 2.3 nM | Obesity | nih.gov |

| Triazolopyrimido-azepines (Compound 36) | 5-HT2C (Agonist) | Potent and selective | Urinary Incontinence | nih.gov |

Neurokinin (NK) receptors, particularly the neurokinin-1 receptor (NK-1R), are involved in pain, inflammation, and mood disorders. nih.gov Antagonists of the NK-1R have been developed as antiemetic and potential antitumor agents. nih.govmdpi.com The drug Aprepitant is a non-peptide NK-1R antagonist used clinically as an antiemetic. mdpi.commdpi.com

While specific research on 4-(Pyridin-4-yl)azepane as an NK-1R antagonist is not widely documented, the development of non-peptide antagonists demonstrates that complex heterocyclic scaffolds can achieve high affinity and selectivity for this receptor. nih.govdocumentsdelivered.com The chemical structures of many non-peptide NK-1R antagonists often feature piperidine (B6355638) or morpholine (B109124) rings, which share structural similarities with the azepane moiety. mdpi.com This suggests that the azepane-pyridine scaffold could serve as a valuable starting point for designing novel NK-1R antagonists, representing a promising avenue for future research.

Sigma Receptor Ligand Research

The sigma receptors, comprising subtypes σ1 and σ2, are intriguing molecular targets due to their involvement in a wide array of cellular functions and their potential role in neurological and psychiatric disorders. The azepane-pyridine scaffold is of significant interest in the development of ligands for these receptors. Research into structurally related compounds suggests that the nitrogen-containing heterocyclic systems are key pharmacophoric elements for sigma receptor affinity.

Derivatives of 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles have been identified as having high affinity for σ1 receptors. For instance, one such compound demonstrated a high affinity with a Ki value of 1.45 nM for the human σ1 receptor and exhibited a 290-fold selectivity over the σ2 subtype. This highlights the potential of the pyridine core in guiding selective interactions with sigma receptors. Molecular modeling of these compounds suggests that the pyridine and piperidine (a related cyclic amine to azepane) motifs play crucial roles in binding to the receptor.

Table 1: Sigma Receptor Affinity of a Related Pyridine Dicarbonitrile Compound

| Compound | Target Receptor | Ki (nM) | Selectivity (σ1 vs σ2) |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | hσ1R | 1.45 | 290-fold |

Other Receptor Subtype Affinity and Selectivity

Beyond sigma receptors, the azepane-pyridine scaffold holds promise for interacting with other G protein-coupled receptors (GPCRs) that are pivotal in neurotransmission. The inherent structural features of this scaffold, such as the basic nitrogen atom of the azepane ring and the hydrogen-bonding capabilities of the pyridine ring, make it a versatile template for designing ligands with specific receptor affinities.

Studies on a series of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides, which contain a diazepane ring (a related structure to azepane), have revealed potent binding to both dopamine (B1211576) D2 and serotonin 5-HT3 receptors. One of the lead compounds from this series, (R)-53, showed high affinity for both receptors. The affinity for these receptors was significantly more potent than that of the established antiemetic drug, metoclopramide. This suggests that the pyridine-carboxamide moiety, in conjunction with the seven-membered ring system, can be optimized to achieve dual-receptor antagonism, a property that could be beneficial in treating conditions like chemotherapy-induced nausea and vomiting.

Table 2: Receptor Affinity of a Related Pyridine-Diazepane Compound

| Compound | Dopamine D2 Receptor Affinity (nM) | Serotonin 5-HT3 Receptor Affinity (nM) |

| (R)-53 | Potent | Potent |

| Metoclopramide | 444 | 228 |

Cellular Pathway Modulation Investigations

The interaction of small molecules with specific receptors initiates a cascade of intracellular events known as signal transduction pathways. Investigating how azepane-pyridine scaffolds modulate these pathways is a critical area of research to understand their cellular effects and therapeutic potential.

The pyridine scaffold is a component of many biologically active molecules that are known to intervene in critical signal transduction pathways. For example, pyridine derivatives have been explored as inhibitors of the PI3K (phosphatidylinositol 3-kinase) signaling pathway, which is often dysregulated in cancer. The pyridine ring in these inhibitors can form key interactions within the ATP-binding pocket of the kinase. While direct studies on this compound are not available, its structural similarity to other pathway modulators suggests that it could be a starting point for designing probes to investigate or target specific signaling cascades.

The cellular mechanisms through which azepane-pyridine compounds exert their effects are a subject of ongoing investigation. For compounds targeting neuroreceptors, downstream effects could include modulation of ion channel activity, regulation of neurotransmitter release, and influence on gene expression related to neuronal plasticity and survival. In the context of neurodegenerative diseases like Alzheimer's, pyridine amine derivatives have been shown to inhibit the aggregation of amyloid-β peptide and reduce the production of reactive oxygen species (ROS) in cellular models nih.gov. These findings suggest that the pyridine moiety can play a role in mitigating cellular stress and protein misfolding, which are key pathological features of many diseases.

Medicinal Chemistry and Drug Design Principles for 4 Pyridin 4 Yl Azepane Analogues

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are cornerstone strategies in medicinal chemistry aimed at discovering novel chemotypes with improved pharmacological profiles while retaining the desired biological activity. These approaches are particularly valuable for navigating intellectual property landscapes and overcoming liabilities associated with an initial lead compound.

Scaffold Hopping: This strategy involves the replacement of the central core of a molecule, in this case, the azepane-pyridine framework, with a structurally different moiety that maintains a similar three-dimensional arrangement of key pharmacophoric features. For instance, a common scaffold hop involves the transition from a six-membered piperidine (B6355638) ring to a seven-membered azepane ring. This modification can alter the conformational flexibility of the molecule, potentially leading to improved binding affinity and selectivity for the target protein. The expansion from a piperidine to an azepane ring can allow for different vector projections of substituents, enabling exploration of new binding interactions within the target's active site.

Bioisosteric Replacement: This technique focuses on substituting specific functional groups or fragments with others that possess similar physical or chemical properties, leading to comparable biological activity. In the context of 4-(pyridin-4-yl)azepane analogues, bioisosteric replacements can be applied to both the pyridine (B92270) and azepane rings. For example, the pyridine ring, a key hydrogen bond acceptor, could be replaced with other heteroaromatic systems like pyrimidine (B1678525) or pyrazine (B50134) to modulate basicity, metabolic stability, and target engagement. Similarly, substituents on the azepane ring can be altered through bioisosteric replacement to fine-tune lipophilicity, solubility, and metabolic stability.

A hypothetical example of applying these strategies to a generic this compound analogue is presented below:

| Original Moiety | Bioisosteric/Scaffold Hop Replacement | Rationale |

| Pyridine | Pyrimidine | Modulate basicity, introduce new hydrogen bonding opportunities, alter metabolic profile. |

| Azepane | Piperidine | Reduce conformational flexibility, potentially improve synthetic accessibility. |

| Azepane | Pyrrolidine | Further restrict conformation, explore different spatial arrangements of substituents. |

| Phenyl substituent on Azepane | Thiophene substituent | Alter electronic properties and metabolic stability, explore different hydrophobic interactions. |

Lead Identification and Optimization from Azepane-Pyridine Frameworks

The process of identifying and optimizing a lead compound is a critical phase in drug discovery. The azepane-pyridine framework has served as a starting point for the development of potent and selective inhibitors for various biological targets, particularly protein kinases.

Lead Identification: A lead compound is a chemical entity that demonstrates the desired biological activity and serves as the foundation for further optimization. The identification of lead compounds containing the this compound scaffold often arises from high-throughput screening (HTS) campaigns or fragment-based screening approaches. These initial "hits" typically exhibit modest potency and may have suboptimal physicochemical properties.

Lead Optimization: Once a lead is identified, a systematic process of chemical modifications is undertaken to improve its drug-like properties. This involves enhancing potency, improving selectivity against off-target proteins, and optimizing absorption, distribution, metabolism, and excretion (ADME) properties.

A key aspect of lead optimization is understanding the structure-activity relationship (SAR), which describes how changes in the chemical structure of a compound affect its biological activity. For this compound analogues, SAR studies often involve:

Modification of the pyridine ring: Introducing substituents on the pyridine ring can modulate its electronic properties and create new interactions with the target protein.

Substitution on the azepane ring: Attaching various functional groups to different positions of the azepane ring can explore new binding pockets and improve physicochemical properties.

Alteration of the linker: If a linker exists between the azepane-pyridine core and another part of the molecule, its length and composition can be varied to achieve optimal orientation within the binding site.

An example of a lead optimization cascade for a hypothetical kinase inhibitor based on the this compound scaffold is outlined below:

| Compound | Modification | IC50 (nM) | Kinase Selectivity (Fold) |

| Lead Compound | - | 500 | 10 |

| Analogue 1 | Addition of a methyl group to the pyridine ring | 250 | 20 |

| Analogue 2 | Substitution of a phenyl group on the azepane ring | 100 | 50 |

| Analogue 3 | Replacement of the phenyl group with a fluorophenyl group | 50 | 100 |

| Optimized Lead | Combination of beneficial modifications | 10 | >500 |

Rational Design of High-Affinity and Selective Ligands

Rational drug design utilizes the three-dimensional structure of the biological target to design molecules that will bind with high affinity and selectivity. This structure-based drug design (SBDD) approach is instrumental in the development of potent and specific inhibitors based on the this compound framework.

The process typically begins with the determination of the X-ray crystal structure of the target protein, often in complex with an initial ligand. This structural information provides a detailed map of the binding site, revealing key amino acid residues that can be targeted for interaction. Computational tools, such as molecular docking and molecular dynamics simulations, are then employed to predict how different analogues of this compound will bind to the target and to estimate their binding affinities.

Key strategies in the rational design of high-affinity and selective ligands include:

Exploiting Hydrogen Bonds: The nitrogen atom in the pyridine ring is a strong hydrogen bond acceptor. SBDD aims to position this nitrogen to form a hydrogen bond with a donor residue in the protein's active site, a common interaction for kinase inhibitors.

Optimizing Hydrophobic Interactions: The azepane ring and any appended substituents can be designed to fit snugly into hydrophobic pockets within the binding site, thereby increasing binding affinity.

Targeting Unique Pockets: To achieve selectivity, designers aim to create interactions with regions of the target protein that are not conserved in closely related off-target proteins. The conformational flexibility of the azepane ring can be an advantage in accessing such unique pockets.

The following table illustrates how rational design principles can be applied to improve the affinity of a hypothetical this compound analogue for its target.

| Compound | Design Feature | Predicted Binding Affinity (ΔG, kcal/mol) |

| Initial Hit | Basic azepane-pyridine core | -7.5 |

| Analogue A | Addition of a hydroxyl group to form a key hydrogen bond | -8.5 |

| Analogue B | Introduction of a lipophilic group to fill a hydrophobic pocket | -9.2 |

| Optimized Ligand | Combination of hydrogen bonding and hydrophobic interactions | -10.5 |

Polypharmacology and Multi-Target Directed Ligand Design